molecular formula C21H13F3N2O2 B10971812 3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide

3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B10971812
M. Wt: 382.3 g/mol
InChI Key: VWJJRLNUXKJXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide is a synthetic compound with a complex molecular structure This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme AKR1B10, which is involved in the proliferation of cancer cells . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-imino-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
  • 2-imino-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide

Uniqueness

3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide is unique due to its specific molecular structure, which includes a trifluoromethyl group and an imino functionality

Properties

Molecular Formula

C21H13F3N2O2

Molecular Weight

382.3 g/mol

IUPAC Name

3-imino-N-[2-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide

InChI

InChI=1S/C21H13F3N2O2/c22-21(23,24)16-7-3-4-8-17(16)26-20(27)15-11-14-13-6-2-1-5-12(13)9-10-18(14)28-19(15)25/h1-11,25H,(H,26,27)

InChI Key

VWJJRLNUXKJXLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.